molecular formula C12H12ClN3O B13274880 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine

4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine

Cat. No.: B13274880
M. Wt: 249.69 g/mol
InChI Key: DSMRJSYOBDRIQC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a benzyloxy group at the 4th position, a chlorine atom at the 2nd position, and a methyl group at the 6th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzyloxy group, chlorine atom, and methyl group through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atom and benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)phenol
  • 4-(Benzyloxy)-2-chloro-6-methylphenol

Comparison: Compared to these similar compounds, 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-4-methyl-6-phenylmethoxypyrimidin-5-amine

InChI

InChI=1S/C12H12ClN3O/c1-8-10(14)11(16-12(13)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3

InChI Key

DSMRJSYOBDRIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)OCC2=CC=CC=C2)N

Origin of Product

United States

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